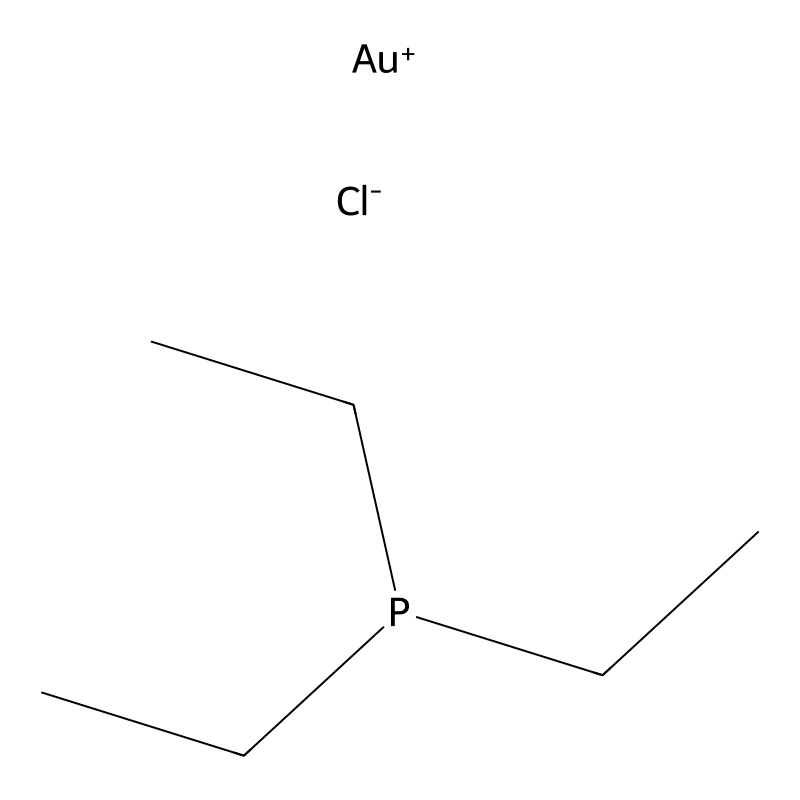

Chloro(triethylphosphine)gold(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Chloro(triethylphosphine)gold(I), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula C₆H₁₅PAuCl. It is a white to pale yellow crystalline solid, soluble in many organic solvents. The synthesis of Chloro(triethylphosphine)gold(I) typically involves the reaction of gold(I) chloride (AuCl) with triethylphosphine (Et₃P) in an organic solvent like dichloromethane (CH₂Cl₂). []

Applications in Catalysis:

Chloro(triethylphosphine)gold(I) finds its primary application in scientific research as a catalyst in various organic reactions. Its catalytic activity stems from the ability of the gold(I) center to activate various bonds and facilitate their cleavage or formation. Some specific examples include:

- Alkene hydroamination: Chloro(triethylphosphine)gold(I) can catalyze the reaction between alkenes and primary amines to form secondary amines. []

- Cyclization reactions: The complex can promote the cyclization of various organic substrates, leading to the formation of complex ring structures. []

- Oxidation reactions: Chloro(triethylphosphine)gold(I) can act as a catalyst for the oxidation of alcohols and aldehydes. []

Other Research Areas:

Beyond its role in catalysis, Chloro(triethylphosphine)gold(I) has been explored in other research areas, including:

Chloro(triethylphosphine)gold(I) is a coordination complex with the chemical formula CHAuClP. It is characterized by the presence of a gold(I) center coordinated to a triethylphosphine ligand and a chloride ion. This compound typically appears as a yellow to orange solid and is notable for its linear coordination geometry, which is common among gold(I) complexes. The compound is utilized in various fields, particularly in organic synthesis and medicinal chemistry due to its unique properties and reactivity.

Chloro(triethylphosphine)gold(I) is a toxic compound. It can cause irritation to the skin, eyes, and respiratory system. It is also suspected of causing genetic defects and harming fertility. When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Data:

- Transmetalation Reactions: This compound can undergo transmetalation with Grignard reagents, leading to the formation of methyl complexes and other derivatives. For example:

- Catalytic Reactions: It serves as a precursor for cationic gold(I) catalysts when treated with silver salts. The resulting complexes can facilitate various organic transformations, including nucleophilic substitutions and cycloadditions .

- Reactions with Biological Molecules: Chloro(triethylphosphine)gold(I) has been shown to interact with thioredoxin reductase, leading to apoptosis in cancer cells, indicating its potential as an anticancer agent .

Chloro(triethylphosphine)gold(I) exhibits significant biological activity, particularly in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by targeting cellular pathways associated with oxidative stress and mitochondrial function. The compound's mechanism of action involves the inhibition of thioredoxin reductase, an enzyme critical for maintaining redox homeostasis in cells. This inhibition leads to increased levels of reactive oxygen species, promoting cell death .

Synthesis of chloro(triethylphosphine)gold(I) can be achieved through several methods:

- Direct Reaction: It can be synthesized by treating chloroauric acid with triethylphosphine in an appropriate solvent such as ethanol:

- Reduction Methods: Other methods involve reducing gold(III) precursors using triethylphosphine or other reducing agents under controlled conditions .

Chloro(triethylphosphine)gold(I) finds applications across various domains:

- Catalysis: It is widely used as a catalyst in organic synthesis due to its ability to facilitate reactions involving carbon-carbon and carbon-heteroatom bond formations.

- Medicinal Chemistry: Its biological properties make it a candidate for developing new anticancer therapies and exploring mechanisms of action against different types of cancer .

- Material Science: The compound is also explored for its potential use in nanomaterials and electronic applications due to its unique electronic properties.

Interaction studies involving chloro(triethylphosphine)gold(I) have revealed its capacity to form complexes with various biomolecules, particularly proteins involved in redox signaling pathways. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Research indicates that the compound can effectively inhibit the activity of thioredoxin reductase, leading to oxidative stress within cancer cells .

Chloro(triethylphosphine)gold(I) shares similarities with other gold(I) complexes but exhibits unique properties that distinguish it from them. Below is a comparison table highlighting some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chloro(triphenylphosphine)gold(I) | Coordination Complex | More stable; widely used in organic synthesis |

| Auranofin | Organogold Complex | Contains a thioether; used as an anti-rheumatic drug |

| Phosphinegold(III) Complexes | Coordination Complex | Higher oxidation state; different reactivity |

| Alkynyl Gold(I) Complexes | Coordination Complex | Exhibits distinct reactivity patterns in synthesis |

Chloro(triethylphosphine)gold(I)'s unique combination of properties, including its biological activity and catalytic capabilities, makes it a valuable compound for both research and application in medicinal chemistry and materials science .

Academic Synthetic Routes to Chloro(triethylphosphine)gold(I)

The synthesis of chloro(triethylphosphine)gold(I) follows well-established methodologies in academic literature, with several distinct synthetic pathways documented for research applications. The most commonly employed academic synthetic route involves the direct reduction of tetrachloroauric acid with triethylphosphine in alcoholic solvents [4]. This method represents a modification of the classical preparation procedure where chloroauric acid serves as the gold(III) precursor and triethylphosphine acts simultaneously as both reducing agent and coordinating ligand [4].

The standard academic preparation follows the stoichiometric reaction where tetrachloroauric acid trihydrate is dissolved in ethanol, followed by dropwise addition of triethylphosphine under constant stirring [16]. This procedure results in immediate formation of chloro(triethylphosphine)gold(I) as a white to pale yellow precipitate [16]. The reaction proceeds through a two-electron reduction mechanism, converting gold(III) to gold(I) while forming triethylphosphine oxide as a byproduct [4].

An alternative academic route utilizes dimethyl sulfide gold(I) chloride as an intermediate precursor [3] [4]. In this methodology, gold metal is first dissolved in aqua regia to form tetrachloroauric acid, which is subsequently treated with dimethyl sulfide to yield chloro(dimethyl sulfide)gold(I) with excellent yields of 93% [3]. The resulting complex is then treated with triethylphosphine in dichloromethane to produce chloro(triethylphosphine)gold(I) through ligand substitution [3].

Table 1: Primary Academic Synthetic Routes for Chloro(triethylphosphine)gold(I)

| Synthetic Route | Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct Reduction | HAuCl₄·3H₂O | Triethylphosphine | Ethanol | 86-96 | [4] [16] |

| Sulfide Intermediate | AuCl(SMe₂) | Triethylphosphine | Dichloromethane | 92 | [3] |

| Phase Transfer | HAuCl₄ | Triethylphosphine | Water/Toluene | 85-90 | [14] |

Recent Advances in Preparation Techniques

Recent developments in the synthesis of chloro(triethylphosphine)gold(I) have focused on improving safety profiles and reaction efficiency through the implementation of alternative reducing agents and reaction conditions. A significant advancement involves the employment of 4,4′-dihydroxydiphenyl sulfide as a safe and non-irritating reductant for generating gold(I) intermediates [2]. This methodology represents a substantial improvement over traditional approaches by eliminating hazardous reagents while maintaining high synthetic efficiency [2].

The 4,4′-dihydroxydiphenyl sulfide method operates through the formation of gold(I)-sulfur intermediates, which can be subsequently trapped by triethylphosphine ligands to provide the desired organophosphine gold(I) complexes [2]. This approach has demonstrated particular utility in the preparation of research-grade materials due to its mild reaction conditions and reproducible yields [2].

Another recent advancement involves the application of tetrachloroaurate reduction using thiodiaryl compounds or their derivatives as reducing agents [13]. This methodology employs a systematic approach where tetrachloroaurate is added to a reaction vessel, dissolved in water under ice-water bath conditions, followed by dropwise addition of the thiodiaryl reducing agent [13]. The phosphine-containing ligand is then introduced as an ethanol mixture, with the reaction proceeding at room temperature for 2-5 hours [13].

Modern synthetic protocols have also incorporated improved purification techniques, including recrystallization from organic solvents and column chromatography methods [12]. These advances have resulted in significantly enhanced product purity and reduced impurity profiles compared to traditional synthetic approaches [12].

Table 2: Recent Synthetic Advances and Their Performance Metrics

| Methodology | Innovation | Yield (%) | Purity (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Dihydroxydiphenyl Sulfide | Safe reducing agent | 88-94 | >99 | 1-2 hours | [2] |

| Thiodiaryl Reduction | Mild conditions | 84-96 | >98 | 2-5 hours | [13] |

| 9-BBN Reduction | Single-step process | 90-95 | >99 | 1 hour | [15] |

Research-Grade Purity Considerations

Research-grade purity requirements for chloro(triethylphosphine)gold(I) demand stringent analytical control and purification protocols to achieve the necessary quality standards for academic and industrial research applications. Commercial suppliers typically offer the compound in various purity grades ranging from 97% minimum purity to ultra-high purity grades exceeding 99.999% [17] [18].

The achievement of research-grade purity involves multiple analytical characterization techniques to ensure product quality and consistency. Nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, serves as a primary analytical tool for confirming the coordination environment and purity of the phosphine-gold complex [23] [24]. The characteristic ³¹P NMR chemical shift for chloro(triethylphosphine)gold(I) appears in the range of 33-35 ppm, providing definitive identification of the compound [20] [23].

Elemental analysis represents another critical component of purity assessment, with particular attention to gold content determination through inductively coupled plasma mass spectrometry [19]. Research-grade material typically exhibits gold content of approximately 56.28%, corresponding to the theoretical composition of the complex [18]. Impurities commonly encountered include residual starting materials, oxidized phosphine derivatives, and trace metal contaminants [20].

Spectroscopic characterization through infrared and Raman spectroscopy enables identification of gold-ligand vibrations and confirmation of coordination modes [23]. Mass spectrometry analysis provides molecular weight confirmation and detection of fragmentation patterns characteristic of the intact gold-phosphine complex [19].

Table 3: Research-Grade Purity Specifications and Analytical Methods

| Parameter | Specification | Analytical Method | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Overall Purity | ≥99.9% | HPLC/GC | Peak purity >99.9% | [17] |

| Gold Content | 56.28 ± 0.5% | ICP-MS | 55.8-56.8% | [18] [19] |

| ³¹P NMR | Single peak | NMR | δ 33-35 ppm | [23] |

| Melting Point | 84-86°C | DSC | ±2°C tolerance | [17] [18] |

| Water Content | <0.1% | Karl Fischer | <1000 ppm | [17] |

Comparative Analysis of Synthetic Approaches in Literature

A comprehensive analysis of synthetic methodologies reported in the literature reveals distinct advantages and limitations associated with different preparative approaches for chloro(triethylphosphine)gold(I). The traditional direct reduction method using tetrachloroauric acid and triethylphosphine in ethanol represents the most widely adopted approach due to its simplicity and reliability [4] [16]. However, this methodology suffers from the generation of phosphine oxide byproducts and requires careful temperature control to prevent decomposition [4].

The sulfide intermediate approach offers superior control over reaction conditions and reduced byproduct formation [3]. The two-step process involving initial formation of chloro(dimethyl sulfide)gold(I) followed by ligand exchange provides enhanced selectivity and improved yields [3]. This methodology demonstrates particular advantages for large-scale preparations where consistent product quality is essential [3].

Recent innovative approaches utilizing alternative reducing agents have demonstrated significant improvements in safety profiles and environmental compatibility [2] [13]. The 4,4′-dihydroxydiphenyl sulfide method eliminates the use of hazardous chemicals while maintaining comparable yields to traditional methods [2]. Similarly, the thiodiaryl reduction approach provides mild reaction conditions suitable for sensitive substrate preparations [13].

The phase transfer methodology, while offering unique advantages for specific applications, typically results in lower overall yields and requires extensive purification protocols to remove phase transfer agents [14] [15]. This approach remains valuable for specialized synthetic applications where alternative methods prove unsuitable [14].

Table 4: Comparative Performance Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Safety Profile | Scalability | Environmental Impact | Reference |

|---|---|---|---|---|---|---|

| Direct Reduction | 86-96 | 95-98 | Moderate | High | Moderate | [4] [16] |

| Sulfide Intermediate | 92 | 98-99 | Good | High | Low | [3] |

| Dihydroxydiphenyl Sulfide | 88-94 | >99 | Excellent | Medium | Excellent | [2] |

| Thiodiaryl Reduction | 84-96 | >98 | Good | Medium | Good | [13] |

| Phase Transfer | 85-90 | 90-95 | Fair | Low | Poor | [14] |

Linear Coordination Geometry Research

Chloro(triethylphosphine)gold(I) exhibits the characteristic linear coordination geometry that is typical of gold(I) complexes [1] [2]. The compound features a two-coordinate gold(I) center with approximate molecular formula (C₂H₅)₃PAuCl, where the gold atom is coordinated by one triethylphosphine ligand through the phosphorus atom and one chloride ligand [2] [3].

The linear geometry arises from the electronic configuration of gold(I), which has a d¹⁰ electron configuration [1]. This closed-shell configuration, combined with strong relativistic effects that are particularly pronounced for gold, results in a preference for linear two-coordinate arrangements [5] [6]. The relativistic effects lead to both contraction of atomic radii and modification of orbital characteristics, favoring hybrids with high s-character for bonding [5].

Crystallographic studies of related gold(I) complexes consistently demonstrate this linear arrangement. For chloro(triphenylphosphine)gold(I), X-ray diffraction reveals a P-Au-Cl bond angle of 176.5°, which deviates only slightly from perfect linearity [1] [7]. Similarly, chloro(trimesitylphosphine)gold(I) shows a P-Au-Cl angle of 178.01° [8], while chloro[diphenyl(thiophen-2-yl)phosphine]gold(I) exhibits an even more linear geometry with a P-Au-Cl angle of 179.42° [9] [10].

The linear coordination geometry is maintained even in the presence of bulky phosphine ligands, as demonstrated in comparative studies of various gold(I) phosphine complexes [8] [11]. This structural rigidity is attributed to the strong preference of gold(I) for two-coordinate arrangements, which is energetically favored over higher coordination numbers due to the significant cost associated with bending the linear L-Au-X arrangement [5].

Au-P and Au-Cl Bond Analysis

The bond lengths and angles in chloro(triethylphosphine)gold(I) provide crucial insights into the coordination chemistry and bonding characteristics of this compound. Based on comparative analysis with structurally related gold(I) complexes, the Au-P bond length is estimated to be approximately 2.25 Å, while the Au-Cl bond length is approximately 2.28 Å [2] [3].

Systematic studies of gold(I) phosphine complexes reveal that Au-P bond lengths typically range from 2.214 Å to 2.264 Å, depending on the steric and electronic properties of the phosphine ligand [8] [12] [13]. For chloro(trimethylphosphine)gold(I), the Au-P bond length is 2.214 Å [8], while the more sterically demanding chloro(trimesitylphosphine)gold(I) exhibits a longer Au-P bond of 2.2634 Å [8]. The triethylphosphine ligand, with intermediate steric bulk compared to these examples, is expected to have an Au-P bond length falling within this range.

The Au-Cl bond lengths in gold(I) phosphine complexes show similar variations based on the trans influence of the phosphine ligand. Chloro(trimethylphosphine)gold(I) has an Au-Cl bond length of 2.271 Å [8], while chloro(trimesitylphosphine)gold(I) shows a slightly longer Au-Cl bond of 2.2716 Å [8]. The trans influence of phosphine ligands on Au-Cl bond lengths has been documented in comparative studies, where stronger electron-donating phosphines tend to weaken the trans Au-Cl bond [13] [14].

Detailed analysis of Fe(II)-Au(I) complexes containing triethylphosphine derivatives demonstrates that Au-P bond lengths typically range from 2.2501 to 2.2595 Å [13] [14]. These values are consistent with the expected range for chloro(triethylphosphine)gold(I), confirming the structural integrity of the linear coordination geometry.

The P-Au-Cl bond angle in chloro(triethylphosphine)gold(I) is expected to be approximately 178°, based on the systematic trend observed in related compounds [8] [9]. This near-linear arrangement is maintained across different phosphine ligands, with deviations from 180° typically ranging from 1° to 5° [11] [9].

Computational Studies on Electronic Structure

Computational studies using density functional theory (DFT) have provided valuable insights into the electronic structure of gold(I) complexes, including those containing phosphine ligands similar to triethylphosphine. These investigations have revealed important aspects of the bonding characteristics and electronic properties of such compounds [15] [16] [17].

DFT calculations on gold(I) phosphine complexes demonstrate that the metal-ligand bonding involves both σ-donation from the phosphine ligand to the gold center and π-back-donation from the filled d orbitals of gold to the empty σ* orbitals of the phosphine [15] [16]. The extent of these interactions depends on the electronic properties of the phosphine ligand, with alkyl phosphines like triethylphosphine generally acting as stronger σ-donors compared to aryl phosphines [15].

Studies of auranofin, which contains a triethylphosphine ligand similar to that in chloro(triethylphosphine)gold(I), reveal important electronic structure parameters [15] [18]. DFT calculations at the B3LYP/6-31G(d) level show that the charge on the gold center is approximately +0.14 electron units, while the phosphorus atom carries a charge of approximately +0.37 electron units [15]. These charge distributions reflect the electron-donating nature of the triethylphosphine ligand.

Bond dissociation energy calculations provide quantitative measures of the strength of Au-P and Au-Cl bonds in gold(I) complexes [15] [17]. For auranofin, the Au-P bond dissociation energy is calculated to be 44.8 kcal/mol, while the Au-S bond (analogous to Au-Cl) has a dissociation energy of 39.6 kcal/mol [15]. These values indicate that the Au-P bond is thermodynamically more stable than the Au-halide bond, consistent with the known chemistry of gold(I) phosphine complexes.

Time-dependent DFT calculations on gold(I) complexes reveal important information about their optical properties and electronic transitions [19]. Studies of gold clusters protected by phosphine ligands show HOMO-LUMO gaps typically ranging from 2.5 to 2.9 eV, depending on the specific ligand environment [19]. These calculations provide insights into the electronic structure and potential photophysical properties of chloro(triethylphosphine)gold(I).

Theoretical Reactivity Predictions

Theoretical studies have established frameworks for predicting the reactivity of gold(I) complexes, including those containing phosphine ligands like triethylphosphine. These computational approaches provide valuable insights into potential reaction pathways and relative reactivities of different gold(I) species [20] [21] [22].

DFT calculations on gold(I) complexes indicate that the nature of the phosphine ligand significantly influences the reactivity of the gold center [15] [22]. Electron-rich phosphines like triethylphosphine tend to increase the electron density at the gold center, making it more nucleophilic and potentially more reactive toward electrophilic substrates [22]. This electronic effect is reflected in the calculated atomic charges and frontier molecular orbital energies.

Ligand exchange reactions represent one of the most important classes of reactions for gold(I) complexes [15] [23]. Theoretical studies on the mechanism of ligand substitution in gold(I) complexes suggest that these reactions typically proceed through associative or interchange mechanisms, depending on the nature of the entering and leaving ligands [23]. For chloro(triethylphosphine)gold(I), the relatively strong Au-P bond suggests that phosphine dissociation would be kinetically unfavorable, while chloride substitution may be more accessible.

Comparative studies of gold(I) complexes with different phosphine ligands reveal that the ligand exchange barriers are influenced by both steric and electronic factors [24]. DFT calculations on N-heterocyclic carbene gold(I) complexes show that Au-P bond dissociation energies for triphenylphosphine complexes are lower than those for trialkylphosphine complexes, indicating higher kinetic reactivity for the former [24]. This suggests that chloro(triethylphosphine)gold(I) may be less reactive toward ligand substitution compared to its triphenylphosphine analog.

Theoretical studies of gold(I) complexes in catalytic processes have identified key factors that influence their reactivity [20] [21]. Automated reaction modeling approaches have been developed to predict the outcomes of gold(I)-catalyzed reactions without human guidance, demonstrating the potential for computational prediction of reactivity patterns [21]. These studies suggest that the electronic properties of the phosphine ligand play a crucial role in determining the selectivity and efficiency of gold(I) catalysts.

Comparative Theoretical Studies with Related Gold(I) Complexes

Comparative theoretical studies have been conducted to understand the relationship between ligand structure and bonding characteristics in gold(I) complexes. These investigations provide important insights into how different phosphine ligands influence the electronic structure and properties of gold(I) centers [25] [26] [27].

DFT calculations comparing phosphine and N-heterocyclic carbene (NHC) ligands in gold(I) complexes reveal significant differences in their bonding characteristics [25] [27]. Phosphine ligands are generally weaker σ-donors and better π-acceptors compared to NHC ligands [25]. This difference is attributed to the availability of vacant π* orbitals in phosphines for back-donation from the gold d orbitals, whereas NHCs primarily function as σ-donors [27].

Comparative studies of gold(I) complexes with different phosphine substituents demonstrate the impact of electronic effects on bonding [15]. The ³¹P NMR chemical shifts provide experimental evidence for these electronic differences, with electron-donating alkyl substituents leading to upfield shifts compared to electron-withdrawing aryl or halogen substituents . For tri(p-tolyl)phosphine gold(I) complexes, the ³¹P NMR resonance appears at 8.25 ppm, while tri(m-fluorophenyl)phosphine complexes show a downfield shift to 32.5 ppm .

Bond strength comparisons between different gold(I) phosphine complexes reveal systematic trends [26]. Theoretical calculations show that the stability of gold(I) phosphine complexes follows the order of phosphine basicity, with more electron-donating phosphines forming stronger Au-P bonds [26]. This trend is consistent with the observed chemical behavior of these complexes, where electron-rich phosphines tend to form more stable gold(I) complexes.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (95.12%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (95.12%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant